
3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid
Overview
Description
The compound “3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid” is a complex organic molecule. It contains an ethoxycarbonyl group (-COOCH2CH3), a but-3-enoic acid group (a four-carbon chain with a double bond and a carboxylic acid group), and two phenyl groups (C6H5) attached to the fourth carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ethoxycarbonyl group, the creation of the but-3-enoic acid backbone, and the attachment of the phenyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and the double bond in the but-3-enoic acid backbone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .Scientific Research Applications
Luminescent Molecular Crystals
Synthesis and Stability : The compound 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid is utilized in the synthesis of luminescent molecular crystals. These crystals exhibit high stability in photoluminescence at ambient conditions, confirmed through 10 years of exploitation, indicating the potential for long-term applications in various scientific fields (Zhestkij et al., 2021).
Molecular Structure Analysis
X-Ray Crystallography and Spectroscopy : Detailed structural analysis of derivatives of this compound has been conducted using X-ray crystallography, spectroscopy, and quantum chemical calculations. The compound forms a centrosymmetric space group and is stabilized primarily through various intermolecular interactions. These interactions have been quantified using techniques like Hirshfeld surface analysis and PIXEL energy, indicating a robust framework for structural analysis and potential applications in material science (Venkatesan et al., 2016).
Nonlinear Optical (NLO) Properties
Experimental and Theoretical Investigations : The compound's derivatives exhibit significant NLO activity, confirmed both experimentally and theoretically. Investigations using X-ray crystallography and quantum chemical calculations revealed that these derivatives have substantial second harmonic generation (SHG) activity, surpassing standard compounds by eightfold. This indicates its potential in photonics and telecommunications (Venkatesan et al., 2016).
Antimicrobial Applications
Synthesis of Novel Lignan Intermediates : Derivatives of 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid have been synthesized and evaluated as potential antimicrobial agents. The synthesized lignan intermediates showed promising results against different fungal and bacterial species, indicating potential applications in pharmaceuticals and drug development (Raghavendra et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-ethoxycarbonyl-4,4-diphenylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-2-23-19(22)16(13-17(20)21)18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPKPLGMFNWETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280377 | |
| Record name | 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid | |
CAS RN |
5438-22-2 | |
| Record name | 5438-22-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5438-22-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Ethoxycarbonyl)-4,4-diphenylbut-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





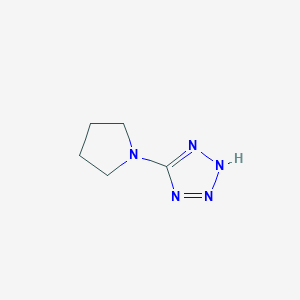

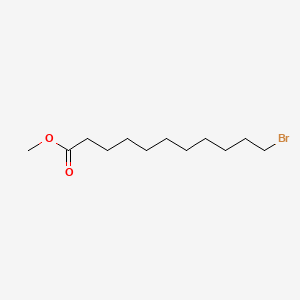


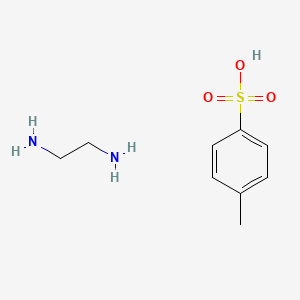
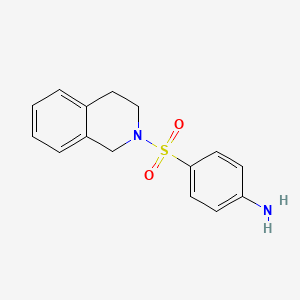

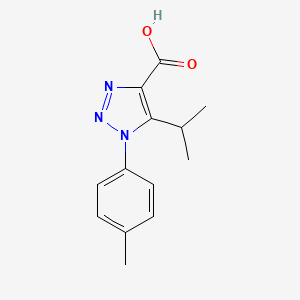


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1346180.png)